(4-Amino-2-fluorophenyl)boronic acid
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Overview
Description
(4-Amino-2-fluorophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of (4-Amino-2-fluorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would be influenced by this characteristic.
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, including biologically active biphenyls and arylboron difluoride Lewis acids .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of water, given the marginal stability of boronic acids and their esters in water . Additionally, the reaction conditions, including temperature and the presence of other reactants, can also influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
(4-Amino-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It acts as a Lewis acid, forming reversible covalent bonds with molecules that have vicinal diols, such as sugars and amino acids . This interaction is crucial in various biochemical assays and can be used to study enzyme kinetics and protein-ligand interactions. For instance, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific enzymes and proteins, this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it can inhibit the activity of kinases involved in cell signaling pathways, thereby affecting downstream gene expression and cellular functions . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity by forming a stable covalent complex. For instance, this compound can inhibit proteases by binding to the active site serine residue, preventing substrate binding and catalysis . Additionally, it can interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions, further modulating their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged exposure leading to changes in cell signaling and metabolism . The exact temporal effects can vary depending on the experimental conditions and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including enzyme inhibition, disruption of cellular functions, and adverse physiological responses . Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance . For example, this compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby affecting energy production and cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . For instance, this compound can be transported into cells via amino acid transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects on cellular functions . For example, this compound can localize to the nucleus and modulate gene expression by interacting with transcription factors and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-fluorophenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the hydroboration of an aryl halide, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, minimizing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions: (4-Amino-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The amino and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
(4-Amino-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Fluorophenylboronic Acid: Similar in structure but lacks the amino group.
3-Fluorophenylboronic Acid: Similar in structure but with the fluorine atom in a different position.
4-Fluorophenylboronic Acid: Similar but without the amino group.
Uniqueness: (4-Amino-2-fluorophenyl)boronic acid is unique due to the presence of both an amino and a fluoro group on the phenyl ring. This combination of functional groups provides distinct reactivity and allows for the formation of a wide range of derivatives through various chemical reactions .
Properties
IUPAC Name |
(4-amino-2-fluorophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTPCMZIQKVNFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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